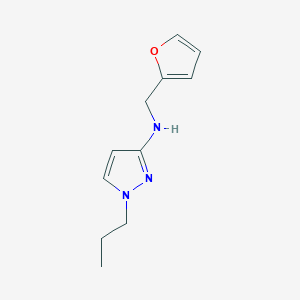

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine

Description

N-(furan-2-ylméthyl)-1-propyl-1H-pyrazol-3-amine: est un composé organique qui appartient à la classe des composés hétérocycliques. Il présente un cycle furane, un cycle pyrazole et un groupe amine.

Propriétés

Formule moléculaire |

C11H15N3O |

|---|---|

Poids moléculaire |

205.26 g/mol |

Nom IUPAC |

N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine |

InChI |

InChI=1S/C11H15N3O/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |

Clé InChI |

SZFUBZYZGOWJHA-UHFFFAOYSA-N |

SMILES canonique |

CCCN1C=CC(=N1)NCC2=CC=CO2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la N-(furan-2-ylméthyl)-1-propyl-1H-pyrazol-3-amine implique généralement les étapes suivantes :

Formation du cycle furane: Le cycle furane peut être synthétisé à partir du furfural, qui est dérivé de la biomasse. Le furfural subit diverses réactions, notamment l’oxydation et l’hydrogénation, pour former le cycle furane.

Formation du cycle pyrazole: Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une 1,3-dicétone. Cette réaction forme la structure cyclique du pyrazole.

Réaction de couplage: Les cycles furane et pyrazole sont ensuite couplés à l’aide d’un réactif de couplage approprié, tel que l’EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide), dans des conditions douces. La réaction se produit généralement dans un solvant tel que le dichlorométhane ou l’acétonitrile.

Méthodes de production industrielle: La production industrielle de la N-(furan-2-ylméthyl)-1-propyl-1H-pyrazol-3-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de la synthèse assistée par micro-ondes peut améliorer l’efficacité et le rendement du composé.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: La N-(furan-2-ylméthyl)-1-propyl-1H-pyrazol-3-amine est utilisée comme unité de construction en synthèse organique.

Biologie: Le composé a des applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques. Sa structure unique lui permet d’interagir avec diverses cibles biologiques, ce qui en fait un composé précieux en chimie médicinale.

Médecine: La N-(furan-2-ylméthyl)-1-propyl-1H-pyrazol-3-amine est étudiée pour son utilisation potentielle comme agent anticancéreux. Sa capacité à inhiber certaines enzymes et voies impliquées dans la prolifération des cellules cancéreuses en fait un candidat prometteur pour le développement de médicaments.

Industrie: Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Sa structure hétérocyclique lui permet d’être incorporé dans des polymères et d’autres matériaux, améliorant ainsi leurs propriétés.

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. Various studies have demonstrated that compounds containing the pyrazole moiety can act against a range of microorganisms, including bacteria and fungi. For example, derivatives synthesized from related pyrazole compounds have shown promising results against E. coli and Candida albicans .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit inflammatory pathways effectively. For instance, certain synthesized pyrazole derivatives have been tested using the carrageenan-induced paw edema model in rats, demonstrating substantial anti-inflammatory activity comparable to established anti-inflammatory drugs like diclofenac .

3. Neuroprotective Effects

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine may also exhibit neuroprotective effects, as indicated by studies assessing its ability to mitigate neurotoxicity in various models. Compounds with a similar structure have shown protective effects in assays involving N-methyl-D-aspartate toxicity .

4. Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of research interest. Several studies have identified compounds with potent activity against cancer cell lines, including those associated with prostate cancer and leukemia. For example, certain pyrazole-based compounds have demonstrated significant cytotoxicity against non-small cell lung cancer cells .

Synthesis of Derivatives

The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine can be achieved through various chemical reactions involving hydrazonoyl halides and other reagents. The resulting derivatives can be further modified to enhance their biological activities or to impart new functionalities. For instance, the synthesis of thiazole and thiadiazole derivatives from related pyrazole compounds has been explored for their antimicrobial properties .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against different strains of bacteria and fungi. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Assessment

In a controlled study using the carrageenan-induced paw edema model, several pyrazole derivatives were tested for anti-inflammatory activity. The findings revealed that specific compounds significantly reduced inflammation compared to control groups, highlighting their therapeutic potential in treating inflammatory diseases .

Mécanisme D'action

Le mécanisme d’action de la N-(furan-2-ylméthyl)-1-propyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et affectant diverses voies biologiques. Par exemple, il peut inhiber les enzymes impliquées dans la prolifération des cellules cancéreuses, conduisant à la suppression de la croissance tumorale.

Comparaison Avec Des Composés Similaires

Composés similaires:

N-(furan-2-ylméthyl)-1H-indole-3-carboxamide: Ce composé présente également un cycle furane et a été étudié pour ses propriétés anticancéreuses.

N-(furan-2-ylméthyl)-cyanoacétamide:

Unicité: La N-(furan-2-ylméthyl)-1-propyl-1H-pyrazol-3-amine est unique en raison de sa combinaison spécifique d’un cycle furane, d’un cycle pyrazole et d’un groupe amine. Cette structure unique lui permet d’interagir avec une large gamme de cibles biologiques, ce qui en fait un composé précieux dans divers domaines de recherche.

Activité Biologique

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is C11H16N3O, with a molecular weight of approximately 201.27 g/mol. It consists of a furan ring connected through a methylene bridge to a propyl-substituted pyrazole. This structural arrangement contributes to its diverse biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine has been investigated for its efficacy against various bacterial strains:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 25.1 | |

| E. coli | 12.5 | |

| C. albicans | Not specified |

Studies have shown that compounds similar to N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine has been highlighted in several studies. Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF7 | 0.46 | Induces apoptosis | |

| A549 | 26 | Growth inhibition | |

| Hep-2 | 3.25 | Significant cytotoxicity |

The compound has demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

The biological activity of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is attributed to its ability to bind with specific biological targets, including enzymes and receptors. This binding can modulate enzymatic activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects . For instance, it may inhibit enzymes related to cancer cell proliferation or interact with neurotransmitter receptors involved in pain pathways.

Case Studies

Several case studies have explored the pharmacological effects of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against various pathogens, revealing significant antibacterial activity comparable to standard antibiotics like ampicillin .

- Anticancer Efficacy : Research on novel pyrazole derivatives showed promising results against lung cancer cell lines (A549), with IC50 values indicating effective growth inhibition .

Q & A

Q. What synthetic strategies are effective for preparing N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, furan-2-carbaldehyde can undergo reductive amination with a primary amine (e.g., 1-propyl-1H-pyrazol-3-amine) using NaBH or cyanoborohydride as reducing agents . Alternatively, coupling reactions involving copper-catalyzed cross-coupling (e.g., Ullmann-type) between halogenated pyrazole intermediates and furan-methylamine derivatives in the presence of cesium carbonate (CsCO) and copper(I) bromide (CuBr) at 35–50°C have been reported for analogous pyrazole-furan hybrids . Purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) followed by silica gel chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural identity and purity of the compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- H/C NMR : Peaks corresponding to the furan methylene (δ ~4.0–4.5 ppm) and pyrazole protons (δ ~6.5–8.0 ppm) are critical .

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., m/z 220.1218 for CHNO) confirms molecular formula .

- Chromatography : HPLC or TLC with ≥95% purity is standard. Retention times/Rf values should align with reference standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism (pyrazole ring) or solvent effects. Cross-validation via:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in bond lengths/angles. Software like SHELX or ORTEP-III is used for structure refinement .

Example: Pyrazole tautomers exhibit distinct H NMR patterns; X-ray data can lock the dominant form .

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density, HOMO-LUMO gaps, and reactive sites. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides insights into intramolecular charge transfer between the furan and pyrazole moieties . Software like Gaussian or ORCA is recommended for optimizing geometries and calculating electrostatic potentials .

Q. How can biological activity be predicted for this compound?

- Methodological Answer :

- PASS Program : Predicts pharmacological targets (e.g., kinase inhibition) based on structural descriptors .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or cytochrome P450). The furan ring’s electron-rich π-system may engage in hydrophobic binding .

Example: Pyrazole derivatives often target inflammatory pathways; docking against COX-2 (PDB: 5KIR) validates hypotheses .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include poor crystal growth (due to flexible propyl/furan chains) and twinning. Solutions:

- Crystallization Optimization : Use mixed solvents (e.g., ethanol/diethyl ether) for slow evaporation .

- Data Collection/Refinement : High-resolution synchrotron data (λ = 0.7–1.0 Å) reduces noise. WinGX or OLEX2 integrates SHELXL for refinement .

Example: Twinned crystals of analogous pyrazoles required HKL-3000 for data processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.